molecular formula C5H5KN2O5S B2736180 Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1955499-26-9

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2736180
CAS RN: 1955499-26-9
M. Wt: 244.26
InChI Key: QCLBLHVXNNDLKO-UHFFFAOYSA-M
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Description

The compound is a potassium salt of an oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Methanesulfonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .

Scientific Research Applications

Photocatalytic Applications

One research direction involves the use of carbon nitrides as photocatalysts in the synthesis of oxadiazole derivatives. For instance, potassium poly(heptazine imide) shows promise as a heterogeneous and recyclable photocatalyst in the visible light-driven oxidative cyclization of N-acylhydrazones to corresponding oxadiazoles. This method utilizes elemental sulfur as an electron scavenger, producing a series of disubstituted oxadiazoles with varying substituents in yields ranging from 42% to 84% (Bogdan Kurpil et al., 2018).

Synthetic Chemistry

Research on oxadiazoles includes exploring their synthesis from various precursors. For example, the condensation of carboxylic acid esters and arylamidoximes in the presence of potassium carbonate facilitates the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles. This process, carried out under solvent-free conditions in a microwave oven, results in good yields and provides an efficient pathway to synthesize these compounds (Carlos Jonnatan Pimentel Barros et al., 2014).

Biological Applications

The biological activity of 1,3,4-oxadiazoles and related structures is a significant area of interest. Some sulfone compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit promising in vitro antibacterial bioactivities against tobacco bacterial wilt. Compounds like 5'c, 5'h, 5'i, and 5'j have demonstrated potential as bactericides for plants, with one compound, in particular, showing a stronger effect than the commercial bactericide Kocide 3000 (Weiming Xu et al., 2012).

Potassium Channel Blocking Activity

The synthesis and evaluation of (4-methanesulfonamidophenoxy)propanolamines have been undertaken to explore their potential as class III antiarrhythmic agents. These compounds have shown to block the channel conducting the delayed rectified potassium current, thereby increasing the cardiac action potential duration without affecting cardiac muscle conduction velocity. Such properties indicate their potential in developing new antiarrhythmic medications (S. Connors et al., 1991).

Mechanism of Action

The mechanism of action of this compound is not documented. If it’s intended for biological applications, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

potassium;5-(methylsulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O5S.K/c1-13(10,11)2-3-6-4(5(8)9)7-12-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBLHVXNNDLKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=NO1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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